

# Bcl-2-IN-10 CAS number and chemical properties

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## Compound of Interest

Compound Name: Bcl-2-IN-10

Cat. No.: B15139546

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## In-Depth Technical Guide to Bcl-2-IN-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcl-2 inhibitor, **Bcl-2-IN-10**, including its chemical properties, mechanism of action, and relevant experimental protocols.

## Core Compound Details: Bcl-2-IN-10

**Bcl-2-IN-10** is a research compound identified as an active inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. A key characteristic of this molecule is its ability to release up to four molecules of nitric oxide (NO), contributing to its cytotoxic effects against various cancer cell lines.<sup>[1]</sup>

## Chemical Properties

A summary of the key chemical properties of **Bcl-2-IN-10** is presented in the table below.

Property	Value	Source
CAS Number	2773354-28-0	[1][2]
Molecular Formula	C22H25N11O12	[1][2]
Molecular Weight	635.50 g/mol	[1][2]
IUPAC Name	O={N+](C1=CC(--INVALID-LINK--=O)=C(C=C1)O/N=--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--=O)[O-]">N+[O-])[O-]	[1][3]
SMILES	O=--INVALID-LINK--=O)=C(C=C1)O/N=--INVALID-LINK--CN3CCN(CC3)/N=--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK--=O)[O-])[O-]">N+[O-]	[1][3]
Appearance	Solid	Inferred from typical small molecule inhibitors
Solubility	Information not publicly available	
Melting Point	Information not publicly available	

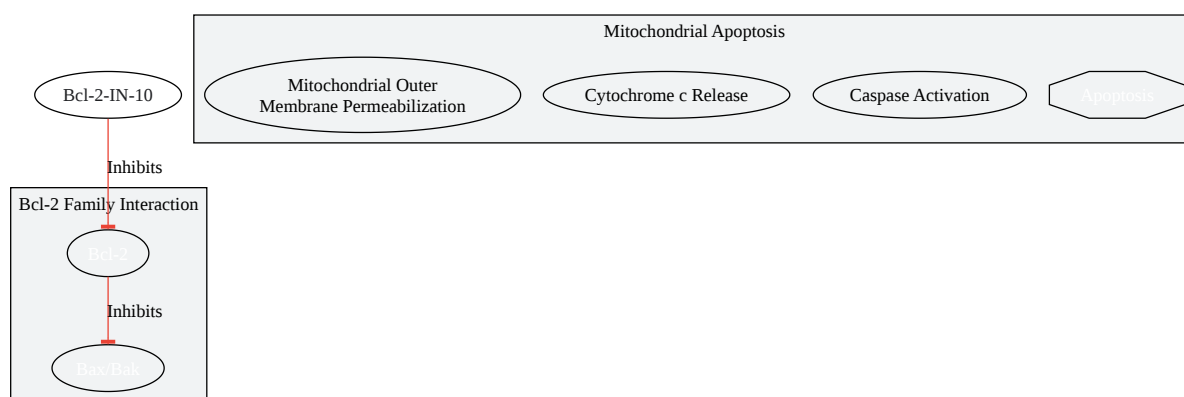
## Mechanism of Action and Signaling Pathways

**Bcl-2-IN-10** exerts its anti-cancer effects through a dual mechanism: inhibition of the anti-apoptotic protein Bcl-2 and the release of cytotoxic nitric oxide.

## Bcl-2 Inhibition and Apoptosis Induction

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5][6] Anti-apoptotic members, such as Bcl-2, prevent programmed cell death by sequestering pro-apoptotic proteins like Bax and Bak.[4][7] Bcl-2 inhibitors, including **Bcl-2-IN-10**, bind to Bcl-2,

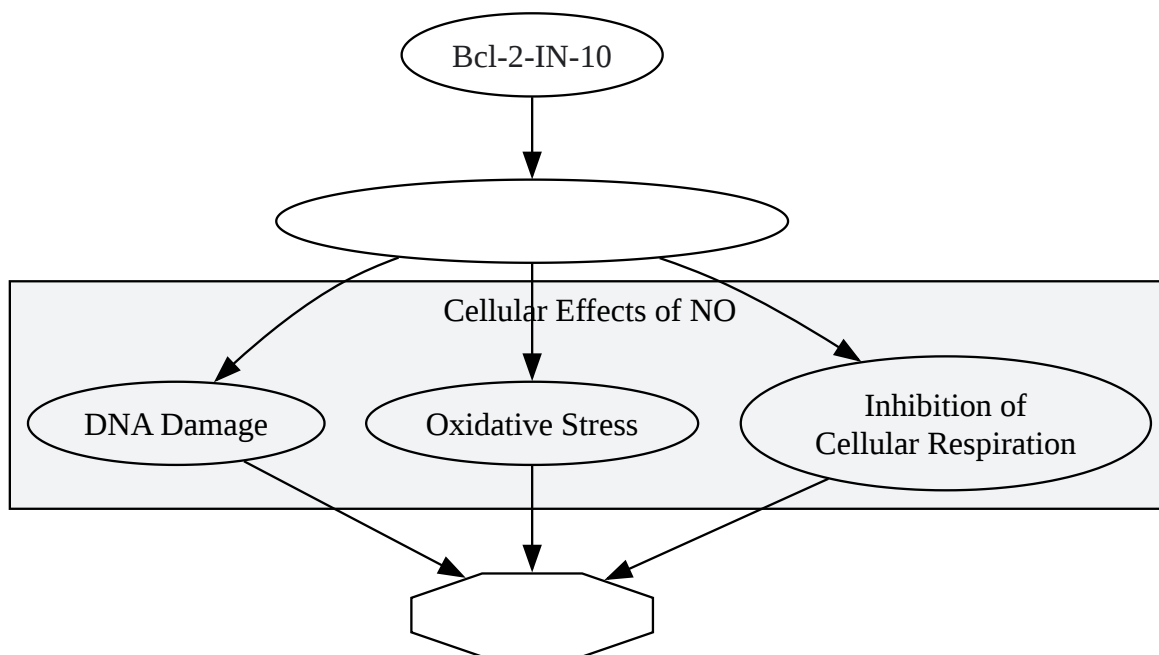
releasing the pro-apoptotic proteins.[8][9] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to apoptosis.[4][5]



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## Nitric Oxide Release and Cytotoxicity

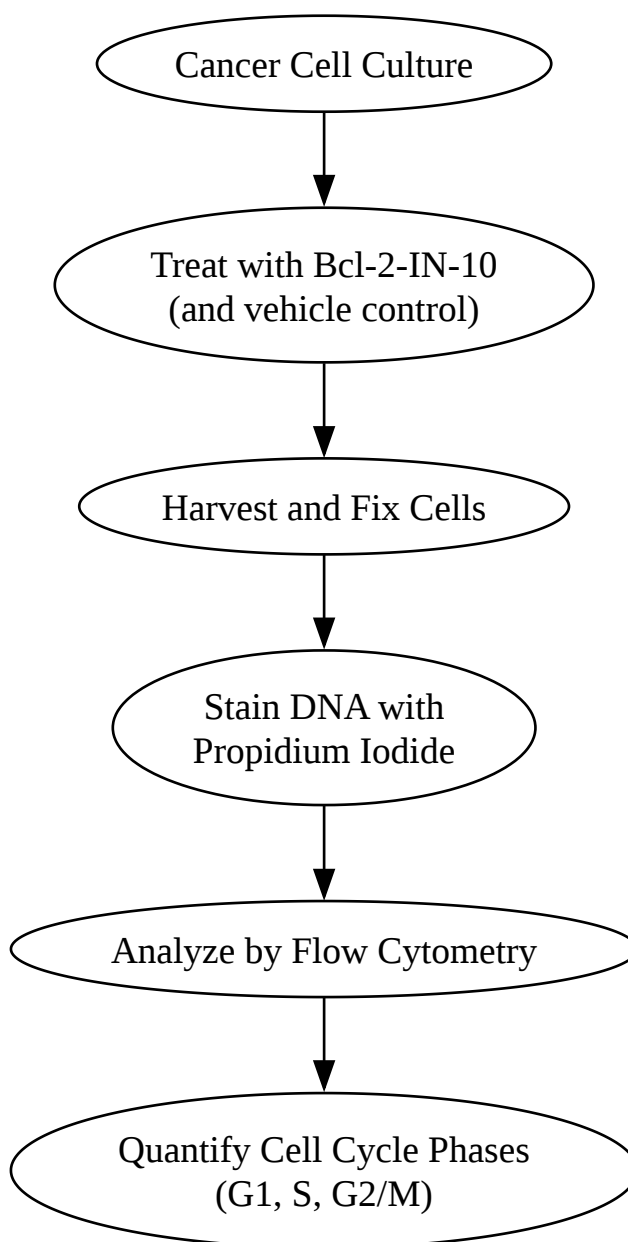
A distinctive feature of **Bcl-2-IN-10** is its capacity to release nitric oxide.[1] NO is a highly reactive signaling molecule that can induce cell death through various mechanisms at high concentrations, including DNA damage, oxidative stress, and interference with cellular respiration. This NO-releasing property likely contributes to the potent cytotoxic activity of **Bcl-2-IN-10** against cancer cells.



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## Cell Cycle Arrest

Studies have shown that **Bcl-2-IN-10** induces cell cycle arrest at the G2/M phase in cancer cells.[1] This effect prevents cells from proceeding through mitosis, ultimately leading to a halt in proliferation and contributing to the overall anti-cancer activity. The precise molecular mechanism by which **Bcl-2-IN-10** mediates G2/M arrest is an area for further investigation but is a known downstream effect of some Bcl-2 family protein interactions.[10][11]



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## Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of **Bcl-2-IN-10** are provided below.

### Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Bcl-2-IN-10** on cancer cell lines.

#### Materials:

- Cancer cell line of interest
- Complete culture medium
- **Bcl-2-IN-10**
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **Bcl-2-IN-10** in culture medium. A vehicle control (DMSO) should also be prepared.
- Treat the cells with the different concentrations of **Bcl-2-IN-10** and the vehicle control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[12\]](#)
- Remove the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.[\[12\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Western Blot Analysis for Bcl-2 Family Proteins

This protocol is used to determine the effect of **Bcl-2-IN-10** on the expression levels of Bcl-2 and Bax.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **Bcl-2-IN-10**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Bcl-2, anti-Bax, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and treat with **Bcl-2-IN-10** as described for the cell viability assay.
- After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][14]
- Block the membrane with blocking buffer for 1 hour at room temperature.[13]
- Incubate the membrane with primary antibodies overnight at 4°C.[15]
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
- Use  $\beta$ -actin as a loading control to normalize the expression levels of Bcl-2 and Bax.

## Bcl-2 Inhibition Assay (TR-FRET)

This biochemical assay measures the direct inhibition of the Bcl-2 protein interaction with a ligand peptide.

Materials:

- Bcl-2 TR-FRET Assay Kit (e.g., from BPS Bioscience or similar) containing:
  - His-tagged Bcl-2 protein
  - Biotinylated ligand peptide
  - Terbium-labeled anti-His antibody (donor)
  - Dye-labeled streptavidin (acceptor)
  - Assay buffer



- **Bcl-2-IN-10**

- Microplate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of **Bcl-2-IN-10** in assay buffer.
- In a suitable microplate, add the His-tagged Bcl-2 protein, biotinylated ligand peptide, and the various concentrations of **Bcl-2-IN-10** or a vehicle control.
- Add the terbium-labeled anti-His antibody and the dye-labeled streptavidin.
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-3 hours).[16]
- Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[16][17]
- The FRET signal is proportional to the amount of Bcl-2 bound to the ligand. A decrease in the FRET signal in the presence of **Bcl-2-IN-10** indicates inhibition of the interaction.
- Calculate the IC50 value of **Bcl-2-IN-10** from the dose-response curve.

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